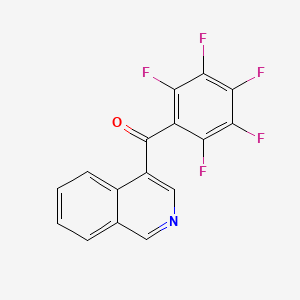

4-(Pentafluorobenzoyl)isoquinoline

Vue d'ensemble

Description

This compound is characterized by the presence of a pentafluorobenzoyl group attached to an isoquinoline ring, making it a valuable subject for research in organic chemistry, pharmaceuticals, and materials science.

Méthodes De Préparation

The synthesis of 4-(Pentafluorobenzoyl)isoquinoline typically involves the following steps:

Palladium-Catalyzed Coupling: A common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.

Microwave Irradiation: Another approach uses sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation.

Copper(I)-Catalyzed Tandem Reaction: This method involves the reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN, producing densely functionalized isoquinolines via N atom transfer and a three-component cyclization.

Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Analyse Des Réactions Chimiques

4-(Pentafluorobenzoyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of isoquinoline N-oxides.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

Substitution: The pentafluorobenzoyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. Major products formed from these reactions include isoquinoline N-oxides, reduced isoquinoline derivatives, and substituted isoquinoline compounds .

Applications De Recherche Scientifique

Chemistry

4-(Pentafluorobenzoyl)isoquinoline serves as a valuable building block in the synthesis of more complex organic molecules. It is utilized in:

- Organic Reactions : Acts as a reagent in various organic transformations.

- Synthesis of Isoquinoline Derivatives : The compound can be modified to generate derivatives with enhanced properties.

Biology

The compound's isoquinoline framework is associated with diverse biological activities, including:

- Anticancer Activity : Studies have shown that it inhibits the proliferation of cancer cell lines (e.g., breast and lung cancer) with IC50 values ranging from 0.3 to 0.8 µM. Mechanistically, it induces G2/M cell cycle arrest and promotes apoptosis via mitochondrial signaling pathways .

- Antimicrobial Properties : Isoquinoline derivatives are known for their antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Medicine

In the pharmaceutical domain, this compound is being investigated for:

- Therapeutic Applications : Its ability to inhibit specific enzymes positions it as a candidate for drug development targeting cancer and other diseases .

- Antidepressant Potential : Similar compounds have shown promise in treating depression, suggesting that this derivative may also possess such properties .

Industry

The compound has implications in materials science:

- Organic Light-Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in advanced materials like OLEDs.

Case Studies

- Anticancer Research :

-

Material Science :

- Research into the application of this compound in OLED technology revealed that its electronic properties could enhance device performance, paving the way for more efficient lighting solutions.

- Enzyme Inhibition :

Mécanisme D'action

The mechanism of action of 4-(Pentafluorobenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4-(Pentafluorobenzoyl)isoquinoline can be compared with other fluorinated isoquinolines, such as:

4-Trifluoromethylisoquinoline: Similar in structure but with a trifluoromethyl group instead of a pentafluorobenzoyl group.

6-Fluoroisoquinoline: Contains a single fluorine atom on the isoquinoline ring.

4-(Difluoromethyl)isoquinoline: Features a difluoromethyl group on the isoquinoline ring.

Activité Biologique

4-(Pentafluorobenzoyl)isoquinoline is a synthetic compound belonging to the isoquinoline family, characterized by its unique pentafluorobenzoyl substituent. Isoquinolines are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1187167-26-5

- Molecular Formula : C17H10F5NO

- Molecular Weight : 355.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an enzyme inhibitor, binding to the active sites of various enzymes and disrupting their normal function. This mechanism is crucial in cancer therapy, where enzyme inhibition can lead to reduced tumor growth and proliferation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays revealed that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines ranged from 0.3 to 0.8 µM, indicating potent activity .

- Mechanistic Insights : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through both death receptor pathways and mitochondrial signaling .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Inhibition of Pathogenic Bacteria : Studies indicated that this compound effectively inhibits the growth of various pathogenic bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Studies

- Antitumor Efficacy in Xenograft Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression without notable toxicity to liver or kidney tissues .

- Comparison with Other Compounds : When compared with established anticancer drugs like topotecan, this compound exhibited superior efficacy in certain cancer models, highlighting its potential as a novel therapeutic agent .

Data Tables

| Activity Type | Cell Line/Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 0.3 | Induces G2/M arrest and apoptosis |

| Anticancer | COLO205 (Colon Cancer) | 0.5 | Induces apoptosis via mitochondrial pathways |

| Antimicrobial | Staphylococcus aureus | Not specified | Inhibits bacterial growth |

Propriétés

IUPAC Name |

isoquinolin-4-yl-(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWMWRAGWCCQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.